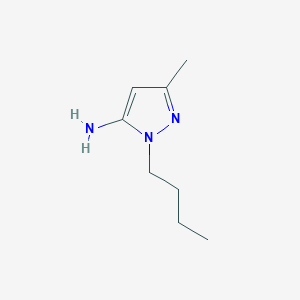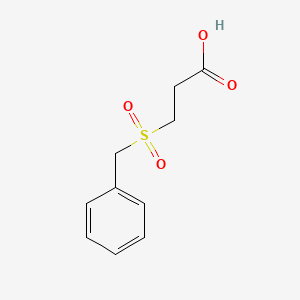
3-Phenylmethanesulfonyl-propionic acid
Descripción general
Descripción
3-Phenylmethanesulfonyl-propionic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.26 g/mol . It is characterized by the presence of a phenyl group attached to a methanesulfonyl-propionic acid moiety. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
Mecanismo De Acción
Target of Action
The primary targets of 3-Phenylmethanesulfonyl-propionic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
It has been shown to interact with its targets and cause changes in their activity . For instance, it has been suggested that this compound may inhibit the activity of Foxo3, a transcription factor involved in protein degradation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce NAD+ synthesis, which subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3 . This leads to an increase in the acetylation of total protein and Foxo3 .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 22826 , which could influence its bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been demonstrated to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro . Furthermore, it effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, microorganisms encounter acid stress during multiple bioprocesses . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . These factors could potentially influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
3-Phenylmethanesulfonyl-propionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, which are involved in amino acid metabolism . These interactions are crucial for the compound’s role in facilitating various biochemical processes, including the transfer of amino groups and the synthesis of aromatic amino acids.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation in skeletal muscle cells . Additionally, it activates the aryl hydrocarbon receptor signaling pathway, which is essential for maintaining the integrity of the intestinal epithelial barrier .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the activation of the aryl hydrocarbon receptor, which leads to the transcription of genes involved in maintaining the intestinal epithelial barrier . Furthermore, this compound inhibits the activity of enzymes such as aspartate aminotransferase and aromatic-amino-acid aminotransferase, thereby modulating amino acid metabolism . These interactions highlight the compound’s role in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for consistent results in in vitro and in vivo studies . Over time, this compound continues to exert its effects on cellular processes, including the enhancement of the intestinal epithelial barrier and the promotion of myotube hypertrophy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle mass increase and myotube hypertrophy without adverse effects . At higher doses, there may be potential toxic effects, although specific studies on the toxicity of this compound are limited. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of aromatic amino acids. This compound is metabolized by enzymes such as aromatic-amino-acid aminotransferase, which facilitates the conversion of phenylalanine to this compound . Additionally, it interacts with other metabolic pathways, such as the tricarboxylic acid cycle, by modulating the levels of key metabolites and influencing metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake into cells, where it accumulates in specific tissues . The distribution of this compound within the body is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The localization of this compound is regulated by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylmethanesulfonyl-propionic acid typically involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid. This intermediate is then reacted with acrylonitrile to yield this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylmethanesulfonyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Phenylmethanesulfonyl-propionic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
3-Phenylpropionic acid: Shares a similar phenyl group but lacks the sulfonyl moiety.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the propionic acid chain.
Benzylsulfonic acid: Contains the benzyl and sulfonyl groups but lacks the propionic acid chain.
Uniqueness: 3-Phenylmethanesulfonyl-propionic acid is unique due to the combination of its phenyl, sulfonyl, and propionic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
Propiedades
IUPAC Name |
3-benzylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJEQSCVWZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390387 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90396-02-4 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


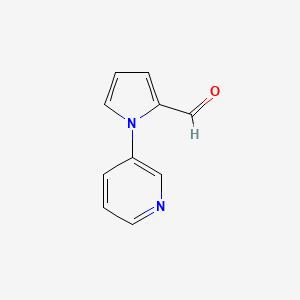
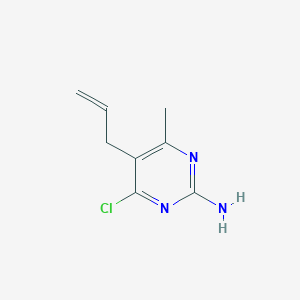
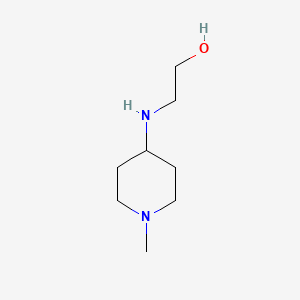
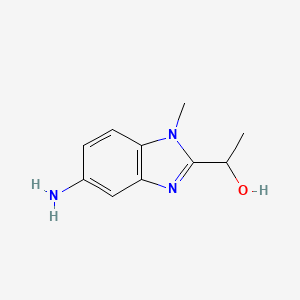
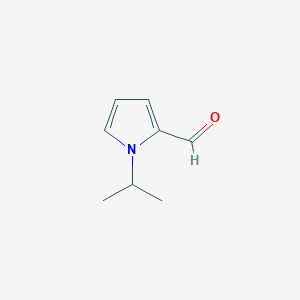
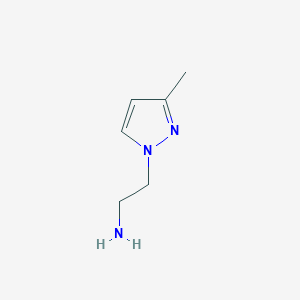
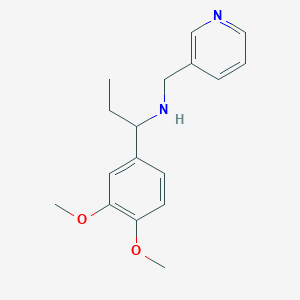
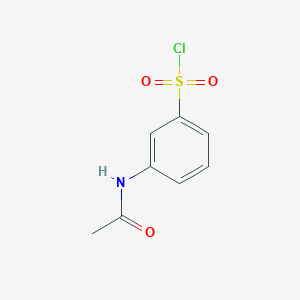
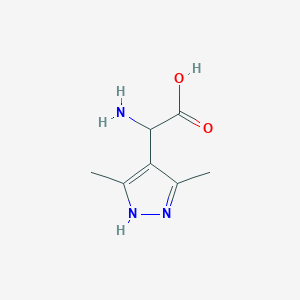
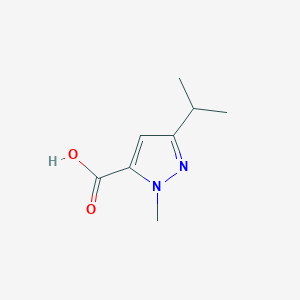
![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)
